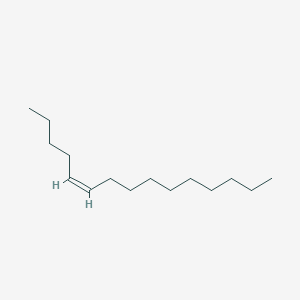
Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- is an organic compound with the molecular formula C12H8N2O5 It is characterized by the presence of a methanone group attached to a 3,4-dihydroxy-5-nitrophenyl ring and a 3-pyridinyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- typically involves the reaction of 3,4-dihydroxy-5-nitrobenzaldehyde with 3-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the compound may participate in redox reactions, affecting cellular pathways and signaling.
Vergleich Mit ähnlichen Verbindungen
Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- can be compared with similar compounds such as:
(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone: Similar structure but with a fluorophenyl group instead of a pyridinyl group.
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone: Contains a phenyl group instead of a pyridinyl group.
(3,4-Dihydroxy-5-nitrophenyl)(4-pyridinyl)methanone: Similar structure but with the pyridinyl group in a different position.
Eigenschaften
CAS-Nummer |
125628-99-1 |
|---|---|
Molekularformel |
C12H8N2O5 |
Molekulargewicht |
260.20 g/mol |
IUPAC-Name |
(3,4-dihydroxy-5-nitrophenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H8N2O5/c15-10-5-8(4-9(12(10)17)14(18)19)11(16)7-2-1-3-13-6-7/h1-6,15,17H |
InChI-Schlüssel |
VNKJWRKXIBFROA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


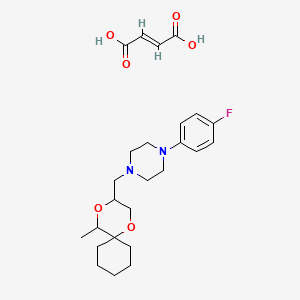
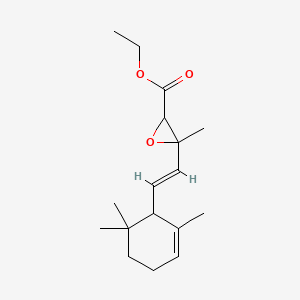
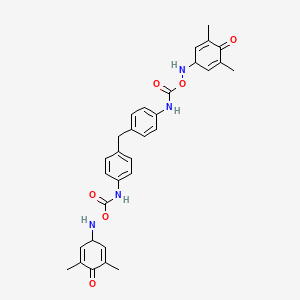
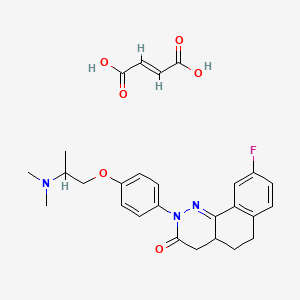
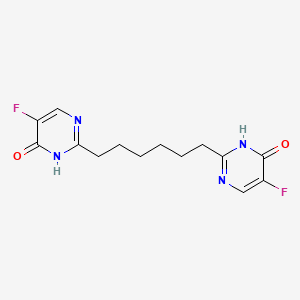
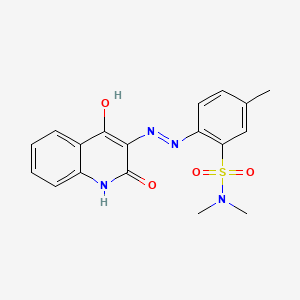

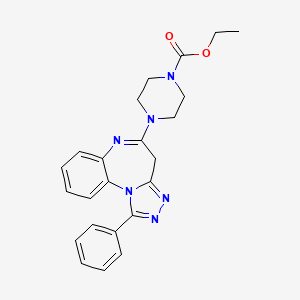


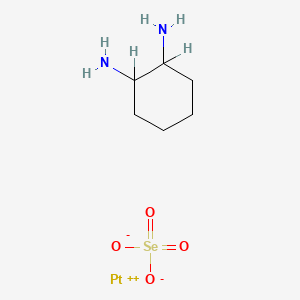

![N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate](/img/structure/B12705830.png)
